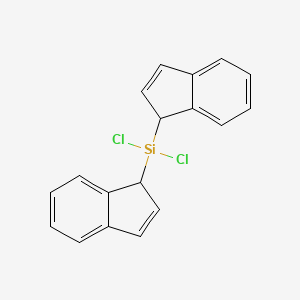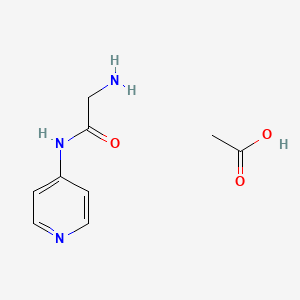![molecular formula C21H26O5 B14274354 (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 134769-23-6](/img/structure/B14274354.png)
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the condensation of 2-hydroxy-4-(octyloxy)benzaldehyde with 2,4-dihydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is used as a UV stabilizer in various polymer formulations. It helps in extending the lifespan of materials exposed to sunlight by absorbing harmful UV radiation .
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, thereby protecting cells from oxidative stress .
Medicine
Although not widely used in medicine, its antioxidant properties are being explored for potential therapeutic applications, such as in the treatment of skin conditions caused by UV exposure .
Industry
Industrially, it is used in the manufacturing of plastics, coatings, and adhesives to enhance their durability and resistance to UV degradation .
Mecanismo De Acción
The primary mechanism by which (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from breaking down the polymer chains in materials. This process involves the excitation of electrons within the molecule to higher energy states, followed by non-radiative relaxation back to the ground state .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone-3: Another UV absorber used in sunscreens and plastics.
Benzophenone-4: Similar to benzophenone-3 but with additional sulfonic acid groups for water solubility.
Oxybenzone: A common UV filter in sunscreens with similar UV-absorbing properties.
Uniqueness
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substitution pattern, which provides enhanced UV absorption and stability compared to other benzophenones. The presence of the octyloxy group increases its lipophilicity, making it more compatible with hydrophobic polymer matrices .
Propiedades
Número CAS |
134769-23-6 |
|---|---|
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H26O5/c1-2-3-4-5-6-7-12-26-16-9-11-18(20(24)14-16)21(25)17-10-8-15(22)13-19(17)23/h8-11,13-14,22-24H,2-7,12H2,1H3 |
Clave InChI |
XCUMSNPHSUGHKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


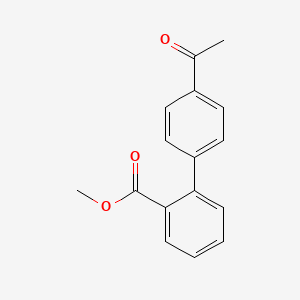
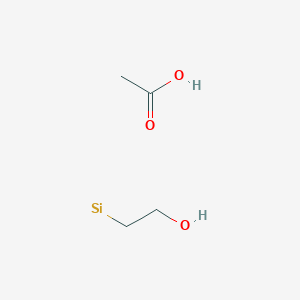
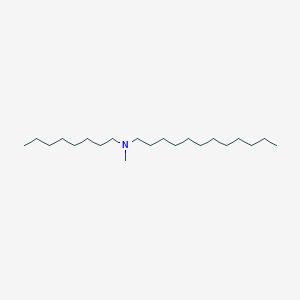
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
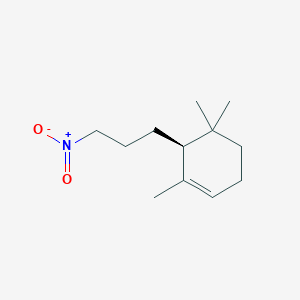
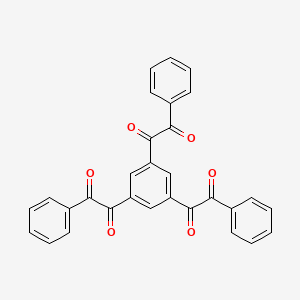
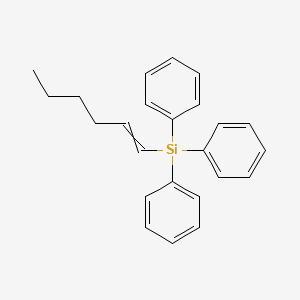
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
